N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a heterocyclic organic molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzamide moiety. Key structural elements include:
- A 3-cyano group on the thienopyridine ring, which may enhance metabolic stability and binding affinity through polar interactions.
- An N-isopropyl substituent at position 6, contributing to lipophilicity and steric effects.
- A 4-(N,N-dimethylsulfamoyl)benzamide group attached via an amide linkage, introducing sulfonamide functionality known for modulating solubility and target engagement (e.g., enzyme inhibition via hydrogen bonding).
The molecular formula is C₂₃H₂₅N₅O₃S₂ (calculated molecular weight: 491.6 g/mol), with the sulfamoyl group (-SO₂N(CH₃)₂) distinguishing it from analogs.
Properties
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-13(2)24-10-9-16-17(11-21)20(28-18(16)12-24)22-19(25)14-5-7-15(8-6-14)29(26,27)23(3)4/h5-8,13H,9-10,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYYRPMFRHTIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrothieno[2,3-c]pyridine moiety and a dimethylsulfamoyl group. The molecular formula is , with a molecular weight of approximately 454.0 g/mol. Its structural components suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical physiological processes. The sulfamoyl group is known for its role in inhibiting carbonic anhydrase and acetylcholinesterase, which are important targets in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
- Neuroprotective Effects : Its ability to inhibit acetylcholinesterase suggests potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Efficacy : A study published in the Archives of Medical Research demonstrated that derivatives of sulfamides incorporating structures similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Acetylcholinesterase Inhibition : Research found that compounds with similar sulfamoyl functionalities showed potent inhibition of acetylcholinesterase activity, suggesting therapeutic potential in neurodegenerative diseases .
- Inflammatory Response Modulation : Another study highlighted the anti-inflammatory effects of related compounds in animal models of inflammation, indicating that these compounds could reduce edema and pain through modulation of inflammatory pathways .
Research Findings
A summary table of key research findings related to the biological activity of this compound is presented below:
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents.
-
Kinase Inhibition :
- Research has highlighted that related compounds in the same family act as potent inhibitors of c-Jun N-terminal kinases (JNK) such as JNK2 and JNK3. These kinases play critical roles in cellular stress responses and have been implicated in cancer and neurodegenerative diseases. The unique binding mode observed through X-ray crystallography suggests that this compound could be developed as a therapeutic agent targeting these pathways .
-
Pharmacological Implications :
- The compound's ability to selectively inhibit specific kinases while sparing others in the MAPK family (like JNK1 and p38alpha) opens avenues for targeted therapies with reduced side effects. This selectivity is crucial for drug design aimed at minimizing off-target effects in cancer therapy or inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: JNK Inhibition
In a study published on PubMed, a series of compounds structurally related to N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide were evaluated for their inhibitory effects on JNK kinases. Compounds demonstrated IC50 values indicating potent inhibition (pIC50 values around 6.5 to 6.7), showcasing their potential as therapeutic agents in treating conditions linked to aberrant JNK signaling pathways .
Potential Applications in Drug Development
Given its structural complexity and biological activity, this compound holds promise for further exploration in drug development:
- Cancer Therapy : Targeting JNK pathways could provide novel approaches to cancer treatment.
- Infectious Diseases : Its antimicrobial properties suggest it could be developed into new antibiotics.
- Neurodegenerative Disorders : By modulating kinase activity linked to cell survival and apoptosis, this compound may offer therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Groups
Compound 1: N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide (CAS 351385-62-1)
- Molecular Formula : C₁₉H₂₀N₄OS₂
- Molecular Weight : 384.5 g/mol
- Key Differences: Replaces the 4-(N,N-dimethylsulfamoyl)benzamide with a benzamide-carbamothioyl group (-NHC(S)NH-). The thioamide (C=S) may alter metabolic stability compared to the amide (C=O) in the target compound .
Compound 2: 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Molecular Formula : C₂₁H₂₇N₅O₄S₂
- Molecular Weight : 493.6 g/mol
- Key Differences: Retains the 4-(N,N-dimethylsulfamoyl)benzamide group but introduces N-methyl and 6-methyl substituents on the thienopyridine ring. The 3-carboxamide substituent replaces the 3-cyano group, altering electronic properties and hydrogen-bonding capacity .
Non-Core Structural Analogs
Compound 3: (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)
- Molecular Formula: Not explicitly stated ().
- Key Differences: A polycyclic system combining benzodiazepine, dihydropyrimido-pyrimidine, and pyridine motifs. Shares an amide linkage but lacks the thienopyridine core, suggesting divergent biological targets (e.g., kinase or GPCR modulation vs. sulfonamide targets). The extended aromatic system may confer distinct pharmacokinetic challenges (e.g., solubility) .
Compound 4: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Differences: Features a dihydrobenzodioxin group and methoxy-pyridin-amine structure. The dimethylaminomethylphenyl side chain introduces basicity, contrasting with the neutral sulfamoyl group in the target compound. Likely diverges in target selectivity (e.g., adrenergic vs. sulfonamide-associated enzymes) .
Research Implications and Limitations
- Structural vs. Functional Data : While the target compound and its analogs share motifs linked to sulfonamide pharmacology (e.g., carbonic anhydrase inhibition), biological data (IC₅₀, selectivity) are absent in the evidence.
- Synthetic Accessibility : Compound 1’s carbamothioyl group may simplify synthesis but reduce stability compared to sulfamoyl derivatives.
- Optimization Pathways : Methylation (Compound 2) improves lipophilicity but requires balancing with solubility.
Preparation Methods
Acid-Catalyzed Cyclization of Sulfonamide Intermediates
A patent by details the cyclization of N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives using strong mineral acids (e.g., HCl, H₂SO₄) in solvents like dioxane or ethanol. For example, refluxing the sulfonamide precursor in 12N HCl and dioxane at 100–120°C for 4 hours yielded thieno[2,3-c]pyridine in 76% yield after distillation. Hydrogenation of the unsaturated pyridine ring to form the tetrahydro derivative can be achieved using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol.
Imine Formation and Cyclization
An alternative route from involves condensing 2-thiophene ethylamine with formaldehyde to form an imine intermediate, followed by cyclization in ethanolic HCl. This method produced 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in 65–70% yield after recrystallization. Adapting this for the [2,3-c] isomer would require substituting 3-thiophene ethylamine and optimizing reaction temperatures (50–75°C) and acid concentrations.
Synthesis of 4-(N,N-Dimethylsulfamoyl)benzamide
Sulfonylation of Benzoic Acid Derivatives
Following, 4-aminobenzoic acid is treated with chlorosulfonic acid in dichloromethane to form 4-sulfamoylbenzoic acid. Reaction with dimethylamine in the presence of HATU and DIPEA yields 4-(N,N-dimethylsulfamoyl)benzoic acid in 74% yield. Conversion to the acid chloride (SOCl₂, reflux) enables amide coupling.
Amide Coupling to the Thienopyridine Core
The final step involves coupling 4-(N,N-dimethylsulfamoyl)benzoyl chloride with the amine group at position 2 of the tetrahydrothieno[2,3-c]pyridine. Using HATU or EDCI as coupling agents in DMF at 0–25°C achieves 80–90% conversion. Purification via recrystallization (ethyl acetate/hexane) affords the target compound in >95% purity.
Integrated Synthesis Pathway and Optimization
The consolidated route proceeds as follows:
- Core Formation : Cyclize N-(2-thienyl)-methyl-N-(isopropyl)ethyl-p-toluenesulfonamide in HCl/dioxane.
- Cyanation : Treat brominated intermediate with CuCN.
- Benzamide Coupling : React 4-(N,N-dimethylsulfamoyl)benzoyl chloride with the amine under HATU activation.
Key Data Table :
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including cyclization of tetrahydrothieno-pyridine precursors and coupling with sulfamoyl benzamide derivatives. Key challenges include regioselective introduction of the isopropyl and cyano groups, which require protective group strategies (e.g., tert-butoxycarbonyl for amines) and precise stoichiometry. Solvent selection (e.g., DMF for polar intermediates) and temperature control (0–60°C) are critical to avoid side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield and purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., sulfamoyl proton absence due to dimethyl substitution).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
- Infrared Spectroscopy (IR) : Detects cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- HPLC-PDA : Quantifies purity (>95% for biological assays) .
Q. What are the primary functional groups in this compound, and how do they influence its reactivity?
- Answer :
| Functional Group | Reactivity |
|---|---|
| Cyano (CN) | Electrophilic at nitrile carbon; participates in cycloaddition or hydrolysis to amides. |
| Sulfamoyl (SO₂NMe₂) | Stabilizes negative charge; enhances solubility and potential hydrogen bonding. |
| Tetrahydrothieno-pyridine | Aromatic stacking and redox activity due to sulfur heteroatoms. |
- These groups enable nucleophilic substitution (e.g., at the benzamide carbonyl) and metal-catalyzed cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side products?
- Answer : A factorial design of experiments (DoE) evaluates variables:
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 25–40°C | Higher temps accelerate cyclization but risk decomposition. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhances coupling efficiency. |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes intermediates. |
- Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Answer :
- Density Functional Theory (DFT) : Simulates NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set.
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments (e.g., tetrahydrothieno ring protons).
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration .
Q. How can in silico modeling predict biological targets for this compound?
- Answer : Molecular docking (AutoDock Vina) against kinases or GPCRs identifies binding poses. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .
Q. How should structure-activity relationship (SAR) studies be designed for derivative libraries?
- Answer :
- Core Modifications : Vary isopropyl (e.g., cyclopropyl) or benzamide substituents (e.g., halogens).
- Assay Panel : Test against target enzymes (e.g., kinases) and off-targets (e.g., CYP450 isoforms).
- Data Analysis : Use multivariate regression to link structural descriptors (e.g., LogP, polar surface area) to activity .
Data Contradiction Analysis
Q. How to address conflicting solubility data (e.g., experimental vs. predicted LogS)?
- Answer : Experimental determination via shake-flask method (water/octanol) under controlled pH (7.4 PBS buffer). Compare with computational tools (ALOGPS, ChemAxon). Discrepancies may arise from aggregation or ionization state; use dynamic light scattering (DLS) to detect particulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
